molecular formula C16H19NO2S B4723447 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide

1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide

Cat. No. B4723447
M. Wt: 289.4 g/mol
InChI Key: DYOPSGGOTOBASW-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide, also known as MPEP, is a compound that has been widely studied in the field of neuroscience due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as anxiety, depression, and addiction.

Mechanism of Action

1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide can modulate the activity of glutamate in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide has been shown to have anxiolytic and antidepressant effects in animal models, which may be due to its modulation of glutamate neurotransmission. Additionally, 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide in lab experiments is its selectivity for the mGluR5 receptor, which allows for more specific targeting of glutamate neurotransmission. However, one limitation is that 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide may not be effective in all animal models or in human patients, as the effects of glutamate modulation may vary depending on the specific neurological disorder being treated.

Future Directions

There are several potential future directions for research on 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide. One area of interest is its potential use in the treatment of Fragile X Syndrome, as it has been shown to improve cognitive and behavioral deficits in animal models of the disorder. Additionally, further research is needed to determine the optimal dosage and administration of 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide for different neurological disorders, as well as its potential side effects and interactions with other medications. Finally, there is a need for more clinical trials to determine the efficacy of 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide in human patients with various neurological disorders.

Scientific Research Applications

1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide has been extensively studied in the field of neuroscience due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as the ability to reduce drug-seeking behavior in addiction models. Additionally, 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide has been investigated for its potential use in the treatment of Fragile X Syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

properties

IUPAC Name

1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-13-8-6-7-11-16(13)12-20(18,19)17-14(2)15-9-4-3-5-10-15/h3-11,14,17H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOPSGGOTOBASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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